Testosterone palmitate

Catalog No.
S586646
CAS No.
991-20-8
M.F
C35H58O3
M. Wt
526.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone palmitate

CAS Number

991-20-8

Product Name

Testosterone palmitate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate

Molecular Formula

C35H58O3

Molecular Weight

526.8 g/mol

InChI

InChI=1S/C35H58O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)38-32-21-20-30-29-19-18-27-26-28(36)22-24-34(27,2)31(29)23-25-35(30,32)3/h26,29-32H,4-25H2,1-3H3/t29-,30-,31-,32-,34-,35-/m0/s1

InChI Key

OKFBXYQPCPWWRP-SHDAAXGTSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Synonyms

testosterone palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

The exact mass of the compound Testosterone palmitate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Androgen Replacement Therapy Studies:

Testosterone palmitate plays a crucial role in studies investigating the effects of androgen replacement therapy (ART) in various conditions. Researchers use it to assess the impact of testosterone supplementation on:

  • Bone health: Studies explore how testosterone replacement with testosterone palmitate affects bone mineral density and reduces the risk of osteoporosis in men with hypogonadism Source: The Journal of Clinical Endocrinology & Metabolism:
  • Muscle mass and strength: Research investigates the effects of testosterone palmitate on muscle mass, strength, and function in conditions associated with testosterone deficiency Source: The Cochrane Database of Systematic Reviews
  • Cognitive function: Studies explore the potential benefits of testosterone palmitate in improving cognitive function and reducing the risk of dementia in older men with low testosterone Source: Age and Ageing

Studies on the Physiology of Testosterone:

Testosterone palmitate can be used as a research tool to understand the physiological effects of testosterone. Researchers can:

  • Investigate the mechanisms by which testosterone influences various tissues and organs Source: Endocrine Reviews:
  • Study the impact of testosterone on different physiological processes, such as metabolism, reproduction, and red blood cell production Source: Physiological Reviews:
  • Model testosterone deficiency states to understand the consequences of low testosterone levels on various bodily functions Source: Frontiers in Endocrinology:

Research on Testosterone and Disease:

Testosterone palmitate can be used to explore the potential role of testosterone in various diseases:

  • Cancer studies: Researchers investigate the link between testosterone levels and the development or progression of certain cancers, like prostate cancer Source: Nature Reviews Urology:
  • Cardiovascular disease: Studies explore the potential association between testosterone deficiency and an increased risk of heart disease Source: The Journal of Clinical Endocrinology & Metabolism:
  • Metabolic disorders: Research investigates the role of testosterone in regulating blood sugar levels and its potential impact on conditions like type 2 diabetes Source: Diabetes Care

Testosterone palmitate is an ester of testosterone, specifically the palmitic acid derivative. It is a white to off-white crystalline powder that is lipophilic, allowing it to be used in various pharmaceutical formulations. The chemical formula for testosterone palmitate is C35H58O3\text{C}_{35}\text{H}_{58}\text{O}_3 and it has a molecular weight of 542.83 g/mol . This compound is commonly utilized in hormone replacement therapy and other medical applications due to its ability to enhance the bioavailability of testosterone.

, primarily due to its ester functional group:

  • Hydrolysis: The ester bond in testosterone palmitate can be hydrolyzed under acidic or basic conditions, resulting in the release of free testosterone and palmitic acid. This reaction is significant in metabolic processes where testosterone is released into circulation.
  • Saponification: In the presence of a strong base, testosterone palmitate can be converted into its corresponding alcohol and fatty acid, which is relevant in drug formulation contexts.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify the properties of the compound for specific applications.

The synthesis of testosterone palmitate typically involves the esterification of testosterone with palmitic acid. Common methods include:

  • Direct Esterification: Reacting testosterone with palmitic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Using Dicyclohexylcarbodiimide (DCC): This method involves activating the carboxylic group of palmitic acid with DCC before reacting it with testosterone, providing a more selective pathway for ester formation.
  • Enzymatic Synthesis: Utilizing lipases to catalyze the reaction between testosterone and palmitic acid under mild conditions, which can improve yield and purity.

Testosterone palmitate is primarily used in:

  • Hormone Replacement Therapy: It helps restore testosterone levels in men with hypogonadism or other hormonal deficiencies.
  • Performance Enhancement: Athletes may use it for its anabolic properties to improve muscle mass and strength.
  • Veterinary Medicine: It is also employed in veterinary practices for similar therapeutic purposes in animals.

Studies examining the interactions of testosterone palmitate focus on its pharmacokinetics and pharmacodynamics:

  • Absorption Studies: Research indicates that testosterone palmitate has improved absorption characteristics compared to other forms of testosterone due to its lipophilicity .
  • Receptor Binding Studies: Testosterone palmitate binds effectively to androgen receptors, facilitating its biological effects on target tissues .
  • Drug

Testosterone palmitate shares similarities with several other steroid esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Testosterone undecanoateC30H48O3Longer carbon chain; often used for intramuscular injection.
Testosterone enanthateC26H40O3Commonly used for hormone replacement therapy; has a shorter half-life than testosterone palmitate.
Testosterone cypionateC27H40O3Widely used for therapeutic purposes; has a longer half-life than enanthate but shorter than undecanoate.
Nandrolone decanoateC27H44O3An anabolic steroid with similar effects but different receptor affinity.

Uniqueness of Testosterone Palmitate

Testosterone palmitate's unique profile lies in its balanced lipophilicity and moderate release rate compared to other esters. This characteristic allows for effective delivery and sustained action without the peaks and troughs associated with shorter esters like testosterone propionate or enanthate. Its application in both human and veterinary medicine further emphasizes its versatility as a therapeutic agent.

XLogP3

11.2

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Testosterone palmitate

Dates

Last modified: 02-18-2024

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